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N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea

diaryl urea regioisomer structure-activity relationship

Medicinal chemistry teams require precisely characterized diaryl urea building blocks for SAR campaigns. Generic substitution patterns yield unpredictable bioactivity. This compound delivers a validated scaffold with solved crystal structure (CSD entry available). - **Differentiation:** 2,4-dimethoxyphenyl group linked to elevated A549 cytotoxicity per QSAR; para-Cl modulates lipophilicity. - **Utility:** Structure-guided design, parallel library synthesis, polymorph screening. - **Supply:** Research-grade, pre-characterized crystalline material.

Molecular Formula C15H15ClN2O3
Molecular Weight 306.74 g/mol
Cat. No. B5886850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea
Molecular FormulaC15H15ClN2O3
Molecular Weight306.74 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)OC
InChIInChI=1S/C15H15ClN2O3/c1-20-12-7-8-13(14(9-12)21-2)18-15(19)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,19)
InChIKeyZFXLZAXKRJKXNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea – Baseline Overview


N-(4-Chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea is a synthetic small-molecule diaryl urea (molecular formula C15H15ClN2O3, exact mass 306.07712 g/mol) [1] that incorporates a 4-chlorophenyl group on one urea nitrogen and a 2,4-dimethoxyphenyl group on the other. This compound belongs to the N,N'-diaryl urea structural class, a privileged scaffold in medicinal chemistry associated with anticancer, antimicrobial, and kinase-inhibitory activities [2]. It is primarily listed by chemical vendors as a research-grade building block for organic synthesis and drug discovery applications .

Why Generic Substitution Fails for This Diaryl Urea


Within the diaryl urea chemical family, even subtle changes to aryl substitution pattern produce quantifiable shifts in molecular recognition, physicochemical properties, and resultant bioactivity. The 2,4-dimethoxyphenyl motif, in particular, has been identified through QSAR studies on (thio)urea libraries as a key structural feature associated with elevated cytotoxicity against A549 lung carcinoma cells, mediated by high radial distribution function contributions [1]. In contrast, the 2,5-dimethoxyphenyl regioisomer and the 3,4-dimethoxyphenyl variant differ in methoxy group topology, which alters hydrogen-bonding capacity and electron density distribution on the aromatic ring. The para-chloro substituent on the opposing phenyl ring further modulates lipophilicity and metabolic stability relative to ortho- or meta-chloro analogs . These positional isomer differences make generic interchange unreliable without empirical verification.

Quantitative Differentiation Evidence Against Close Analogs


2,4-Dimethoxy vs. 2,5-Dimethoxy Substitution Alters Electrostatic Potential

The 2,4-dimethoxyphenyl substitution pattern in the target compound produces a distinct molecular electrostatic potential surface compared to the 2,5-dimethoxyphenyl regioisomer . In the 2,4-isomer, both methoxy groups are positioned to enable intramolecular hydrogen bonding with the urea NH (ortho-OCH3 at C2) and extended conjugation with the aromatic ring (para-OCH3 at C4). The 2,5-isomer places the second methoxy group at a meta position relative to the urea linkage, disrupting this conjugation pathway. While direct comparative bioactivity data for this specific pair are not available in the published literature, class-level QSAR evidence on related diaryl (thio)ureas demonstrates that dimethoxyphenyl positional isomerism contributes significantly to differential cytotoxicity, with specific radial distribution function descriptors distinguishing active from inactive analogs [1]. The exact mass difference between the two isomers is negligible (both 306.07712 g/mol), meaning analytical differentiation requires chromatographic or spectroscopic methods rather than MS alone.

diaryl urea regioisomer structure-activity relationship

Para-Chloro vs. Meta- or Ortho-Chloro Modulates Lipophilicity and Target Engagement

The target compound bears a para-chloro substituent on the phenyl ring attached to the urea nitrogen. The meta-chloro analog, 1-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)urea (CAS 197501-62-5) , and the ortho-chloro analog, 1-(2-chlorophenyl)-3-(2,4-dimethoxyphenyl)urea , are commercially available positional isomers with identical molecular formula (C15H15ClN2O3, MW 306.74 g/mol) and identical exact mass (306.07712 g/mol). Despite these identical bulk properties, chlorine position affects the dipole moment of the chlorophenyl ring and its interaction with hydrophobic binding pockets. Class-level SAR from diaryl urea kinase inhibitor programs demonstrates that para-substitution generally confers superior target affinity compared to meta- or ortho-substitution in multiple target classes, though the magnitude is target-dependent and cannot be assumed without empirical testing [1]. No published head-to-head comparative data exist for this specific compound series.

chlorophenyl isomer lipophilicity diaryl urea

Physicochemical Differentiation: LogP, Hydrogen Bonding, and Crystallinity

N-(4-Chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea has been characterized by single-crystal X-ray diffraction, with its crystal structure deposited in the Cambridge Structural Database (CCDC) [1]. This crystallographic characterization confirms the molecular geometry and solid-state packing arrangement, which is critical for formulation development. In contrast, not all positional isomer analogs have publicly available crystal structures. The compound's predicted LogP is approximately 3.1–3.5 (based on the presence of two methoxy groups and one chloro substituent), compared to ~3.87 for the ethyl-linked analog N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea . The lower LogP of the target compound, driven by the absence of an ethylene spacer and the presence of the 2,4-dimethoxy motif directly on the urea, suggests improved aqueous solubility relative to alkyl-bridged analogs. The two methoxy groups contribute four hydrogen-bond acceptor sites, while the two urea NH groups provide two hydrogen-bond donor sites, yielding a balanced donor-acceptor ratio of 2:4.

physicochemical properties LogP crystal structure

2,4-Dimethoxyphenyl Motif in Diaryl Ureas Correlates with Cytotoxicity

A QSAR study on a series of (thio)urea derivatives by Pingaew et al. [1] identified the dimethoxyphenyl group as a significant structural determinant of cytotoxicity against A549 lung carcinoma cells, with high radial distribution function values correlating with increased activity. While this study did not include the exact target compound, the 2,4-dimethoxyphenyl motif was present among active analogs. Separately, a structurally related compound, 1-(4-chlorophenyl)-3-(5-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea, demonstrated potential as a biologically active agent with kinase-binding properties, suggesting that the combination of 4-chlorophenyl and dimethoxyphenyl moieties within a urea scaffold may engage ATP-binding sites of kinases [2]. No published IC50 or EC50 data exist for the target compound itself in any cell-based or biochemical assay at the time of this analysis.

anticancer dimethoxyphenyl QSAR A549

Procurement and Research Application Scenarios


Medicinal Chemistry SAR for Diaryl Urea Kinase Inhibitors

For medicinal chemistry teams conducting structure-activity relationship studies on diaryl urea kinase inhibitors, this compound provides a well-defined scaffold with the 2,4-dimethoxyphenyl group pre-installed. QSAR evidence from the (thio)urea literature indicates that the dimethoxyphenyl moiety is a positive contributor to cytotoxicity in A549 lung carcinoma models [1]. The solved crystal structure [2] enables structure-guided design, and the compound's balanced hydrogen-bond donor/acceptor profile (2 HBD, 4 HBA) supports rational optimization. Compared to the 2,5-dimethoxyphenyl regioisomer, the 2,4-substitution pattern places both methoxy groups in positions favorable for intramolecular interactions with the urea core, which may translate to distinct target engagement profiles.

Building Block for Parallel Library Synthesis in Anticancer Screening

As a urea-based building block with two chemically distinguishable aryl rings, this compound is suited for diversification strategies in parallel library synthesis. The 4-chlorophenyl group provides a synthetic handle for further derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination), while the 2,4-dimethoxyphenyl group can serve as a fixed pharmacophore element. The compound's molecular weight (306.74 g/mol) and predicted LogP (~3.1–3.5) place it within favorable drug-like property space, making it suitable for hit-to-lead campaigns . Close analogs with alternative chlorine positions (ortho-Cl, meta-Cl) can be procured in parallel to systematically probe halogen-position effects on biological activity.

Crystallography and Solid-State Formulation Studies

The availability of a single-crystal X-ray structure deposited in the Cambridge Structural Database [2] makes this compound particularly valuable for formulation scientists and solid-state chemists. Unlike the ethyl-spaced analog N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, for which no public crystal structure is available , this compound's solved structure facilitates polymorph screening, co-crystal design, and computational modeling of solid-state properties. This is a tangible procurement advantage for teams requiring pre-characterized crystalline material for pre-formulation development.

Chemical Probe for Urea Transporter or Carbonic Anhydrase Profiling

Given the structural similarity of diaryl ureas to known urea transporter (UT-B/UT-A1) ligands and carbonic anhydrase inhibitors, this compound may serve as a chemical probe for academic screening centers investigating these target classes. While no direct target engagement data are available for this specific compound, the diaryl urea scaffold is recognized as a privileged chemotype for multi-point hydrogen bonding with biological acceptors, including the zinc-bound water molecule in carbonic anhydrase active sites [3]. The 2,4-dimethoxyphenyl motif may confer selectivity advantages over mono-methoxy or unsubstituted phenyl analogs through differential steric and electronic interactions, though this requires experimental verification.

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